molecular formula C8H15NO2 B1454355 (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate CAS No. 1009376-79-7

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate

Cat. No.: B1454355
CAS No.: 1009376-79-7
M. Wt: 157.21 g/mol
InChI Key: AJUGGHOVBBTHCD-RQJHMYQMSA-N
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Description

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate is a chiral compound with the molecular formula C8H15NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is notable for its stereochemistry, having specific (3S,6R) configurations, which means it has distinct spatial arrangements that can significantly influence its chemical behavior and biological activity .

Properties

IUPAC Name

methyl (3S,6R)-6-methylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUGGHOVBBTHCD-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, amides, and other substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. The (3S,6R) configuration ensures that the compound fits precisely into the active sites of its targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,6S)-Methyl 6-methylpiperidine-3-carboxylate: The enantiomer of the compound with opposite stereochemistry.

    Methyl 6-methylpiperidine-3-carboxylate: Without specific stereochemistry, this compound may have different biological activities and chemical properties.

    6-Methylpiperidine-3-carboxylate: Lacks the ester group, leading to different reactivity and applications.

Uniqueness

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high specificity, such as drug development and biochemical research .

Biological Activity

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate is an organic compound characterized by its piperidine ring structure and specific stereochemistry. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological systems. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

  • IUPAC Name : Methyl (3S,6R)-6-methylpiperidine-3-carboxylate
  • Molecular Formula : C₈H₁₅NO₂
  • CAS Number : 1009376-79-7
  • Molecular Weight : 157.21 g/mol

The compound features a piperidine ring, which is known for its presence in numerous biologically active compounds. The specific stereochemistry at the 3 and 6 positions plays a significant role in determining its biological activity.

The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound's ability to alter enzyme activity or receptor binding affinities underpins its potential as a pharmacological agent.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antineoplastic Activity : Similar compounds have shown promise in targeting oncogenic drivers like BCL6, which is implicated in lymphoid malignancies. Structural modifications can enhance binding affinities and improve pharmacokinetic properties, making these compounds suitable for cancer treatment .
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties, potentially serving as a lead compound for developing drugs aimed at neurodegenerative diseases.
  • Anti-inflammatory Potential : The structural characteristics suggest that it could interact with inflammatory pathways, offering potential as an anti-inflammatory agent.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • A study on piperidine derivatives demonstrated that modifications at the 3 and 6 positions significantly influenced their ability to degrade BCL6 in vitro. Specific stereoisomers showed varying degrees of efficacy, highlighting the importance of stereochemistry in drug design .
  • Research focused on the synthesis of piperidine-based compounds indicated that the introduction of polar functional groups could enhance binding affinity and improve solubility, which are critical factors for drug efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar piperidine derivatives is useful:

Compound NameStereochemistryBiological Activity
(3R,6S)-Methyl 6-methylpiperidine-3-carboxylate(3R,6S)Lower binding affinity to BCL6 compared to (3S,6R)
(3S,5R)-Methyl 5-methylpiperidine-2-carboxylate(3S,5R)Neuroprotective effects observed
(2S,5R)-Methyl 5-methylpiperidine-2-carboxylate(2S,5R)Anti-inflammatory properties noted

This table illustrates how variations in stereochemistry can lead to different biological activities and efficacies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate
Reactant of Route 2
(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate

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